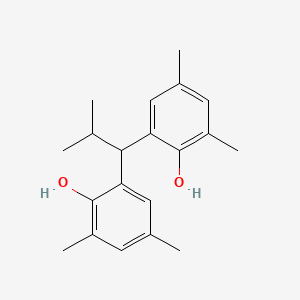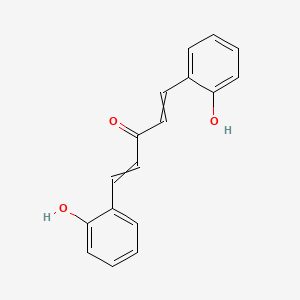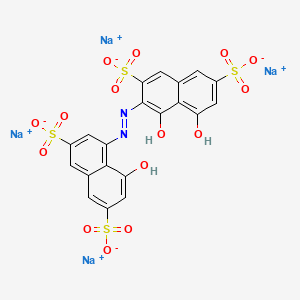
Beryllon II
Descripción general
Descripción
Beryllon II: is a widely used chromogenic reagent, primarily employed for the determination of proteins and various elements such as magnesium, molybdenum, and cobalt . Its chemical structure is characterized by the presence of multiple sulfonic acid groups, which contribute to its high solubility in water and its ability to form complexes with metal ions .
Aplicaciones Científicas De Investigación
Beryllon II has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent for the determination of metal ions and proteins.
Biology: Employed in assays to quantify protein concentrations in biological samples.
Medicine: Utilized in diagnostic tests to measure protein levels in clinical samples.
Industry: Applied in environmental monitoring to detect trace amounts of metal ions in water samples.
Mecanismo De Acción
Target of Action
Beryllon II primarily targets proteins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). These proteins play crucial roles in maintaining osmotic pressure and transporting various substances in the bloodstream .
Mode of Action
this compound interacts with its target proteins through a complex formation. The interaction is significantly enhanced by the presence of aluminum ions (Al³⁺), which facilitate the binding of this compound to the proteins. This binding results in a marked increase in Rayleigh light scattering (RLS), which can be measured to determine protein concentrations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein detection pathway. By forming complexes with proteins in the presence of Al³⁺, this compound enhances the RLS signal, allowing for the sensitive and rapid detection of proteins. This method is particularly useful in biochemical assays and diagnostic applications .
Pharmacokinetics
Its effectiveness in protein detection suggests that it has favorable bioavailability and stability in the assay environment .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a stable complex with target proteins, leading to an enhanced RLS signal. This allows for the precise quantification of protein concentrations in various samples, which is critical for diagnostic and research purposes .
Action Environment
Environmental factors such as pH and the presence of surfactants can influence the efficacy and stability of this compound. The optimal pH range for its action is between 5.6 and 7.2, where the RLS signal is maximized. Additionally, the presence of certain surfactants can either enhance or inhibit the interaction between this compound and proteins, affecting the overall sensitivity and accuracy of the assay .
This compound’s ability to form stable complexes with proteins and enhance RLS signals makes it a valuable tool in biochemical assays and diagnostic applications. Its interaction with proteins, facilitated by Al³⁺, and the influence of environmental factors are critical to its effectiveness.
: Study of the reaction of proteins with this compound–Al : Study of the reaction of proteins with this compound-AlIII by the Rayleigh light scattering technique : This compound | Chromogenic Reagent | MedChemExpress
Análisis Bioquímico
Biochemical Properties
Beryllon II plays a significant role in biochemical reactions, particularly in the determination of proteins through Rayleigh light scattering (RLS). The compound forms complexes with proteins such as bovine serum albumin and human serum albumin, which can be greatly enhanced by the addition of aluminum ions . This interaction is highly sensitive and rapid, making this compound an effective reagent for protein quantification. The nature of these interactions involves the binding of this compound to the protein, which is then enhanced by aluminum ions, leading to increased light scattering and thus allowing for precise measurement .
Cellular Effects
This compound influences various cellular processes, particularly in the context of protein determination. The compound interacts with proteins in human serum, enhancing the Rayleigh light scattering effect in the presence of aluminum ions . This interaction can affect cell signaling pathways and gene expression by altering the detection and quantification of proteins within the cell. Additionally, this compound’s role in protein determination can impact cellular metabolism by providing accurate measurements of protein concentrations, which are crucial for various metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with proteins and aluminum ions. The compound forms a complex with proteins, which is then enhanced by the addition of aluminum ions, leading to increased Rayleigh light scattering . This mechanism allows for the sensitive and rapid determination of protein concentrations. This compound’s ability to enhance light scattering in the presence of aluminum ions is a key aspect of its molecular action, making it a valuable tool in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under ambient conditions, but its stability can be affected by factors such as pH and the presence of interfering substances . Over time, this compound may degrade, leading to changes in its effectiveness in protein determination assays. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with proteins remains consistent over short periods but may vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in protein determination without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including potential interference with cellular processes and protein interactions . Threshold effects have been observed, where the compound’s effectiveness in protein determination is optimal within a specific dosage range, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein determination. The compound interacts with enzymes and cofactors that facilitate its binding to proteins and the subsequent enhancement of Rayleigh light scattering . These interactions can affect metabolic flux and metabolite levels by providing accurate measurements of protein concentrations, which are essential for various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of aluminum ions . This compound’s transport and distribution are crucial for its effectiveness in protein determination assays, as they ensure that the compound reaches its target proteins and interacts with them effectively .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it needs to interact with target proteins to enhance Rayleigh light scattering . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical assays and ensuring accurate protein determination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beryllon II is synthesized through a multi-step process involving the diazotization of 8-hydroxy-3,6-disulfonic acid-1-naphthylamine followed by coupling with 1,8-dihydroxynaphthalene-3,6-disulfonic acid . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions, followed by purification steps such as crystallization and filtration to obtain the final product in high purity . The process is optimized to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Beryllon II undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction .
Common Reagents and Conditions:
Complexation: this compound forms complexes with metal ions such as aluminum, enhancing its chromogenic properties. The reaction typically occurs in a neutral to slightly acidic medium.
Oxidation and Reduction: this compound can undergo redox reactions, although these are less commonly studied compared to its complexation reactions.
Major Products: The primary products of this compound reactions are its metal complexes, which are used in various analytical applications .
Comparación Con Compuestos Similares
- Eriochrome Black T
- Arsenazo I
- Thoron
- Cupferron
- Dithizone
Comparison: Beryllon II is unique in its ability to form highly stable complexes with a wide range of metal ions, making it more versatile compared to other chromogenic reagents . Its high solubility in water and strong chromogenic properties also set it apart from similar compounds .
Propiedades
Número CAS |
51550-25-5 |
|---|---|
Fórmula molecular |
C20H14N2NaO15S4 |
Peso molecular |
673.6 g/mol |
Nombre IUPAC |
tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O15S4.Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37); |
Clave InChI |
AKMZVQWRPQGMSR-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
51550-25-5 |
Pictogramas |
Irritant |
Sinónimos |
2-(3,6-disulfo-8-hydroxynaphthylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate tetrasodium beryllon II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)
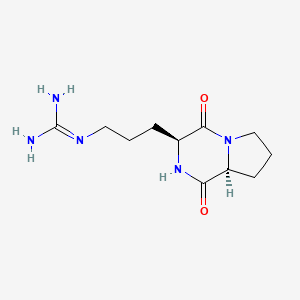
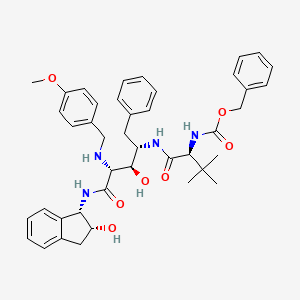
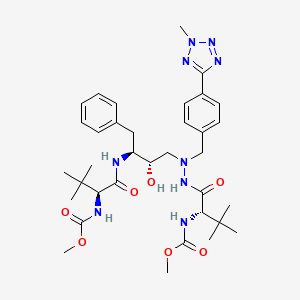
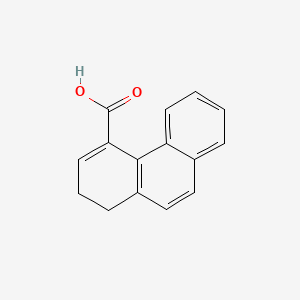
![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

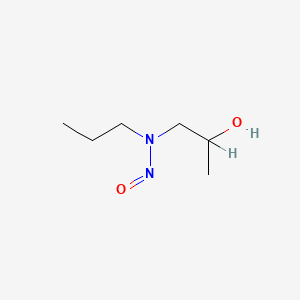
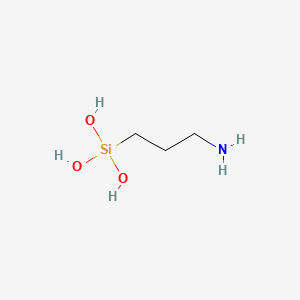
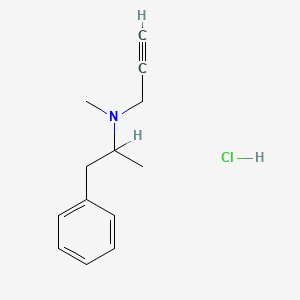
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
